(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through several methods. One common approach involves the cyclization of N-propargylenaminones, which are prepared by the addition of propargylamine to acetylenes. This is followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another method involves the one-pot cascade reaction of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone, which produces trisubstituted pyrrolo[1,2-a]pyrazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest and apoptosis in cancer cells by activating caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, its antioxidant properties help in scavenging free radicals, thereby preventing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione: This compound shares a similar structure but lacks the methyl group at the 2-position.
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Similar to the compound but without the methyl group.
Uniqueness
(S)-2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to the presence of the methyl group at the 2-position, which can influence its biological activity and chemical reactivity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
(8aS)-2-methyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-9-5-7(11)10-4-2-3-6(10)8(9)12/h6H,2-5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERUHVMGZCJXLR-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2CCCC2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2CCC[C@H]2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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